molecular formula C8H9Cl2NO B8534782 4-Methoxy-2,6-bis(chloromethyl)pyridine

4-Methoxy-2,6-bis(chloromethyl)pyridine

Cat. No.: B8534782
M. Wt: 206.07 g/mol
InChI Key: KOFKQJRXAHWCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,6-bis(chloromethyl)pyridine is a versatile chemical building block of high value to synthetic organic chemistry and drug discovery research. This compound belongs to a class of pyridine derivatives characterized by reactive chloromethyl functional groups. These groups make it a valuable precursor for constructing more complex molecular architectures, facilitating the synthesis of various pharmacologically active compounds through nucleophilic substitution reactions . The structural core of this molecule, featuring a pyridine ring with chloromethyl and methoxy substituents, is particularly useful in medicinal chemistry for creating ligands and developing novel chemical entities. Researchers utilize this compound in the design and synthesis of pharmaceutical intermediates, including potential agents targeting the central nervous system, anti-infectives, and anti-cancer drugs . Its application extends to materials science, where it can serve as a monomer or cross-linker in polymer chemistry. As a key synthetic intermediate, this compound enables the efficient exploration of new chemical space in research programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2,6-bis(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4-5H2,1H3

InChI Key

KOFKQJRXAHWCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)CCl)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 2,6 Bis Chloromethyl Pyridine and Its Functionalized Derivatives

Precursor Synthesis and Regioselective Functionalization of the Pyridine (B92270) Ring

The construction of the 4-Methoxy-2,6-bis(chloromethyl)pyridine scaffold requires precise control over the introduction of three distinct substituents onto the pyridine ring. This section details the strategic approaches for installing the 4-methoxy group and the 2,6-bis(chloromethyl) functionalities in a regioselective manner.

Strategies for Introducing the 4-Methoxy Group onto Pyridine Scaffolds

The introduction of an alkoxy group at the 4-position of a pyridine ring is a common strategy to increase the electron density of the aromatic system, thereby influencing its reactivity in subsequent reactions. A prevalent and effective method for this transformation is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-halopyridine.

The reaction involves the displacement of a halide ion (commonly chloride) from the 4-position of the pyridine ring by a methoxide source, such as sodium methoxide (NaOMe). This reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism. Pyridines with leaving groups at the 2 and 4-positions are particularly reactive towards nucleophiles because the negative charge of the intermediate can be delocalized onto the heteroatom.

A general scheme for this synthesis is as follows:

Scheme 1: Nucleophilic substitution for the synthesis of 4-methoxypyridine from 4-chloropyridine hydrochloride.

This method is advantageous due to the commercial availability of starting materials like 4-chloropyridine hydrochloride and the straightforward reaction conditions.

Regioselective Chloromethylation at the 2,6-Positions of Substituted Pyridines

Direct chloromethylation of a pre-existing 4-methoxypyridine ring at the 2 and 6-positions is challenging due to potential side reactions and lack of regioselectivity. A more controlled and widely applicable strategy involves building the desired functionality from a precursor that already contains methyl groups at the target positions. A robust, multi-step synthesis starting from a 2,6-disubstituted pyridine, such as 2,6-dimethylpyridine (2,6-lutidine), provides a reliable route to the 2,6-bis(chloromethyl)pyridine core.

This synthetic sequence involves three key transformations:

Oxidation: The methyl groups of 2,6-lutidine are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 2,6-pyridinedicarboxylic acid.

Reduction: The dicarboxylic acid is first converted to its corresponding diester, which is then reduced to the diol, 2,6-bis(hydroxymethyl)pyridine. Common reducing agents for this step include lithium aluminum hydride (LiAlH₄).

Chlorination: The final step involves the conversion of the hydroxyl groups of the diol to chlorides. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the target 2,6-bis(chloromethyl)pyridine.

This sequence ensures the chloromethyl groups are introduced exclusively at the 2 and 6-positions. The 4-methoxy group would ideally be present on the starting 2,6-lutidine or introduced at an appropriate stage of the synthesis. A patent describing the synthesis of 2,6-bis(chloromethyl)pyridine hydrochloride from 2,6-lutidine outlines a similar process, highlighting its industrial relevance researchgate.net.

Scheme 2: Multi-step synthesis of 2,6-bis(chloromethyl)pyridine from 2,6-lutidine.

Exploration of Diverse Synthetic Routes for this compound Analogues

The chloromethyl groups at the 2 and 6-positions are highly versatile handles for further molecular elaboration. These reactive sites allow for the synthesis of a wide array of functionalized derivatives through various synthetic methodologies.

Nucleophilic Substitution Approaches in Chloromethylpyridine Synthesis

The primary reactivity of the 2,6-bis(chloromethyl) groups is their susceptibility to nucleophilic substitution. The carbon atoms of the chloromethyl groups are electrophilic and readily react with a diverse range of nucleophiles, displacing the chloride leaving group. This SN2-type reaction allows for the introduction of a wide variety of functional groups.

Pyridines containing leaving groups at the 2 and 4-positions are activated for nucleophilic substitution reactions. The reaction proceeds through an addition-elimination mechanism, where the stability of the intermediate is enhanced by the nitrogen atom's ability to bear a negative charge. This principle makes the chloromethyl groups on this compound highly reactive.

Common nucleophiles used in these reactions include:

Amines: To form 2,6-bis(aminomethyl)pyridine derivatives.

Thiols: To generate 2,6-bis(thiomethyl)pyridine analogues.

Alkoxides and Phenoxides: To create ether linkages.

Cyanide: For the synthesis of dinitriles, which can be further hydrolyzed to dicarboxylic acids.

This reactivity is fundamental to using this compound as a building block for more complex molecules, such as macrocycles and ligands for coordination chemistry.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly organolithiums, provide a powerful tool for the regioselective functionalization of pyridine rings through deprotonation (metalation) or metal-halogen exchange. These methods allow for the introduction of substituents that are not accessible through classical electrophilic or nucleophilic aromatic substitution.

For a 4-methoxypyridine scaffold, directed ortho metalation (DoM) is a key strategy. The methoxy (B1213986) group can direct lithiating agents to deprotonate the adjacent C-3 position. However, the reactivity of organolithium reagents with pyridines can be complex, often leading to nucleophilic addition to the C=N bond rather than deprotonation. To overcome this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures.

The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles (E+) to introduce new functional groups regioselectively.

Table 1: Regioselective Lithiation of Substituted Pyridines

Pyridine Substrate Lithiating Agent Position of Lithiation Subsequent Reaction Product Reference
4-Methoxypyridine Mesityllithium or PhLi C-3 Quench with electrophile 3-Substituted-4-methoxypyridine
2-Chloropyridine LDA or LTMP C-3 Quench with electrophile 2-Chloro-3-substituted-pyridine clockss.orgacs.org
2-Chloropyridine n-BuLi–LiDMAE C-6 Quench with electrophile 2-Chloro-6-substituted-pyridine clockss.org

While traditional organolithium reagents or lithium amides are effective, their application can be limited by issues of chemoselectivity (deprotonation vs. nucleophilic addition) and regioselectivity. Advanced synthetic methodologies have employed "superbases," such as mixed aggregates of n-butyllithium (n-BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE), to achieve unprecedented regioselectivity in pyridine lithiation. acs.orgnih.gov

The n-BuLi–LiDMAE system forms complex aggregates that exhibit enhanced basicity and unique steric properties. acs.org This reagent has been shown to overcome the limitations of simpler bases. For instance, while 2-chloropyridine typically undergoes ortho-lithiation at C-3 with LDA, the n-BuLi–LiDMAE superbase promotes an unprecedented and regioselective deprotonation at the C-6 position. clockss.org Similarly, this reagent promotes the C-6 lithiation of 2-methoxypyridine, avoiding the competing nucleophilic addition often seen with n-BuLi alone. nih.gov

The mechanism is believed to involve the formation of specific lithium aggregates in the vicinity of the pyridine nitrogen, which favors the delivery of the butyl anion to the C-6 proton and stabilizes the resulting 6-lithiated intermediate. Theoretical studies suggest that the chemoselectivity (metalation vs. addition) is highly dependent on the type of aggregate formed (e.g., dimers vs. tetramers), which can be controlled by solvent and temperature. These advanced reagents provide a powerful method for creating functionalized pyridine analogues that are otherwise difficult to access.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Methoxypyridine
4-Chloropyridine hydrochloride
Sodium methoxide
2,6-Bis(chloromethyl)pyridine
2,6-Lutidine (2,6-dimethylpyridine)
Potassium permanganate
2,6-Pyridinedicarboxylic acid
2,6-Bis(hydroxymethyl)pyridine
Thionyl chloride
Phosphorus oxychloride
2,6-Bis(aminomethyl)pyridine
2,6-Bis(thiomethyl)pyridine
n-Butyllithium (n-BuLi)
Lithium diisopropylamide (LDA)
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
Mesityllithium
Phenylithium (PhLi)
2-Chloropyridine
2-Methoxypyridine
Strategies to Mitigate Wurtz-Type Coupling in Organolithium Reactions

Organolithium reagents are highly reactive species essential in organic synthesis for forming carbon-carbon bonds. However, their high reactivity can lead to undesirable side reactions, most notably Wurtz-type coupling, where two organometallic species react with an alkyl halide to form a symmetrical homocoupled product (R-R) instead of the desired cross-coupled product. masterorganicchemistry.com This side reaction diminishes the yield of the target molecule and complicates purification.

The mechanism often involves the formation of radical species or a halogen-metal exchange, leading to a mixture of products. testbook.com In the context of synthesizing pyridine derivatives, where an organolithium reagent might be used to introduce a substituent, controlling this homocoupling is critical.

Several strategies have been developed to mitigate Wurtz-type coupling and other side reactions like lithium-halogen exchange:

Temperature Control: Maintaining low reaction temperatures is crucial. The high reactivity of organolithium reagents can be tempered by cooling the reaction mixture, which slows down the rate of side reactions more significantly than the desired cross-coupling reaction.

Slow Addition of Reagents: The slow, dropwise addition of the organolithium reagent to the reaction mixture keeps its instantaneous concentration low. rsc.org This minimizes the chance of two organolithium molecules reacting with each other (homocoupling) and favors the reaction with the electrophile. rsc.org

Catalyst and Ligand Selection: The use of a suitable catalyst, often a palladium-phosphine complex, can significantly enhance selectivity. researchgate.net Catalysts can facilitate the desired cross-coupling pathway, proceeding quickly under mild conditions and avoiding notorious side reactions. researchgate.netrug.nl The choice of ligand is also critical in dictating selectivity. rug.nl

Solvent Choice: Performing the reaction in a nonpolar solvent like toluene can help control the reactivity of the organolithium species. rsc.org In some cases, solvent-free conditions have been shown to successfully couple aryl bromides with organolithium reagents while avoiding the typical bromine-halogen exchange side reaction. nih.gov

By carefully controlling these parameters, the formation of undesired Wurtz-type products can be minimized, leading to higher yields and purity of the desired functionalized pyridine derivative. researchgate.net

Electrochemical Synthesis Methods for Pyridine Derivatives

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods for the functionalization of pyridine derivatives. benthamscience.com By using electricity to drive reactions, electrochemistry can reduce the need for harsh reagents, minimize waste, and often provide unique selectivity.

Recent advancements have demonstrated the utility of electrochemistry in various transformations of the pyridine ring:

Hydrogenation: Electrocatalytic hydrogenation allows for the reduction of pyridines to piperidines at ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas used in conventional methods.

Carboxylation: Site-selective C-H functionalization, such as carboxylation using CO2, can be achieved electrochemically. The selectivity of the carboxylation can be dictated by the choice of the electrochemical reactor (divided vs. undivided cell), allowing for the formation of different isomers.

Deuteration: A metal-free and acid/base-free electrochemical method for C4-selective C-H deuteration of pyridine derivatives using D₂O has been developed, providing an environmentally friendly route to deuterated compounds.

MethodDescriptionKey Advantages
Electrocatalytic HydrogenationReduction of the pyridine ring to form piperidines using an electric current and a catalyst.Ambient temperature and pressure; avoids high-pressure H₂ gas.
Electrochemical CarboxylationDirect functionalization of the pyridine C-H bond with CO₂.Site-selectivity can be controlled by reactor type.
Electrochemical DeuterationSelective incorporation of deuterium at the C4 position using D₂O.Metal-free, acid/base-free, environmentally friendly.

These electrochemical methods highlight a move towards greener and more efficient synthesis, offering precise control over reactivity for preparing a wide range of functionalized pyridine derivatives.

Transition Metal-Catalyzed Reactions in the Synthesis of Derivatives

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and is indispensable for the functionalization of pyridine rings. zr-catalyst.com Cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyridine derivatives. zr-catalyst.comresearchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide. zr-catalyst.com

Transmetalation: An organometallic reagent transfers its organic group to the palladium center. zr-catalyst.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. zr-catalyst.com

However, the functionalization of pyridines, especially at the C2 position, presents a unique challenge known as the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, interfering with the catalytic cycle and leading to poor yields.

ReactionNucleophileElectrophileKey Features
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Aryl/Vinyl HalideMild conditions, high functional group tolerance. zr-catalyst.com
Heck CouplingAlkeneAryl/Vinyl HalideForms substituted alkenes. zr-catalyst.com
Negishi CouplingOrganozinc compoundAryl/Vinyl HalideHighly reactive nucleophiles.
Buchwald-Hartwig AminationAmineAryl HalideForms C-N bonds. nih.gov

Researchers have developed various strategies to overcome these challenges, including the design of specialized ligands and catalyst systems that are less susceptible to inhibition by the pyridine nitrogen. researchgate.net These advancements have made transition metal-catalyzed cross-coupling a powerful and versatile tool for creating diverse libraries of functionalized pyridine analogues for various applications, including pharmaceuticals and materials science. zr-catalyst.comacs.org

Optimization of Reaction Parameters and Yields in the Synthesis of this compound Analogues

Influence of Catalysts (e.g., Ionic Liquids, Nitrogen Bases) and Additives

Ionic Liquids (ILs) have emerged as green and effective catalysts and solvents for pyridine synthesis. benthamscience.com Their low volatility, high thermal stability, and tunable properties make them an attractive alternative to conventional volatile organic solvents. researchgate.net ILs can act as both the solvent and the catalyst, simplifying processes and enabling one-pot multicomponent reactions, which reduces waste and improves efficiency. benthamscience.com For instance, pyridinium-based ionic liquids have been synthesized and utilized to improve enzyme stability in certain solvent systems. nih.gov The use of acidic ionic liquids has been shown to be effective in the solvent-free synthesis of substituted pyridines. benthamscience.com

Nitrogen Bases , such as pyridine itself or other amine derivatives, often play a crucial role as additives or catalysts. In transition metal-catalyzed reactions, they can act as ligands, stabilizing the metal center and modulating its reactivity. In other contexts, they can function as acid scavengers, neutralizing acidic byproducts that might otherwise inhibit the reaction or cause degradation of sensitive products. The basicity and steric properties of the nitrogen base can be tuned to optimize reaction outcomes. acs.org

Other Additives can also be critical. For example, in Suzuki-Miyaura couplings, a base is required to facilitate the transmetalation step. In organolithium reactions, additives like sodium chloride have been found to promote efficient cross-coupling on water. rsc.org The choice of additive is highly specific to the reaction mechanism and must be determined through careful optimization studies.

Role of Reaction Conditions, Solvent Systems, and Anhydrous Environments

Control over reaction conditions is paramount for achieving high yields and purity in the synthesis of pyridine derivatives. Key parameters include the solvent system and the presence or absence of water.

Solvent Systems: The choice of solvent can significantly impact reaction outcomes. Solvents not only dissolve reactants but can also influence reaction rates and selectivity through polarity, coordinating ability, and boiling point. For instance, in the Hantzsch pyridine synthesis, using aqueous micelles with ultrasonic irradiation has been shown to provide better yields than traditional organic solvents like methanol or ethanol. wikipedia.org In other cases, polar aprotic solvents like dichloromethane are common, though they can sometimes react with pyridine derivatives under certain conditions. researchgate.net The development of solvent-free reaction conditions is a key goal of green chemistry, often leading to faster reactions and reduced waste. nih.govconicet.gov.ar

Anhydrous Environments: For many reactions involving highly reactive intermediates, such as organometallic reagents (e.g., Grignard or organolithium reagents), maintaining strictly anhydrous (water-free) conditions is essential. tutorchase.comfiveable.me Water is a proton source that can readily react with and destroy these powerful nucleophiles and bases, forming undesired byproducts and preventing the intended reaction from occurring. psiberg.combrainly.in To ensure an anhydrous environment, chemists employ techniques such as drying glassware in an oven, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. tutorchase.com

Reproducibility and Scale-Up Considerations in Preparative Organic Chemistry

Transitioning a synthetic procedure from a small-scale laboratory setting to large-scale industrial production presents significant challenges related to reproducibility and safety. chemtek.co.in What works efficiently on a gram scale may not be feasible or safe at the kilogram level.

Reproducibility: Ensuring that a reaction consistently provides the same yield and purity is critical. acs.org On a larger scale, issues like inefficient heat transfer and mixing can become major problems. An exothermic reaction that is easily controlled in a small flask can lead to a dangerous thermal runaway in a large reactor. chemtek.co.in Therefore, a deep understanding of the reaction mechanism and kinetics is necessary to develop a robust and repeatable process. digitellinc.com

Scale-Up Challenges:

Safety: The potential for exothermic events must be carefully managed. Adding reagents in portions or via slow addition is often necessary on a large scale to control heat generation. chemtek.co.in

Reagent Choice: Reagents that are suitable for lab-scale synthesis may be too expensive, toxic, or difficult to handle for industrial production. The ideal process uses inexpensive, safe, and readily available starting materials. chemtek.co.indigitellinc.com

Process Efficiency: On a large scale, catalytic processes are strongly preferred over stoichiometric ones to minimize waste and cost. chemtek.co.in The "E-factor," which measures the mass of waste per mass of product, is a key metric in green chemistry, and minimizing it is a primary goal during scale-up. nih.gov

Purification: Methods like column chromatography, which are common in the lab, are often impractical for large quantities. The ideal industrial process is designed to produce a product that can be purified by simple crystallization or distillation. digitellinc.com

Early planning and process optimization are essential for the successful and efficient transfer of a synthetic route from the laboratory to large-scale preparation. digitellinc.com

Mechanistic Elucidation of Reactions Involving 4 Methoxy 2,6 Bis Chloromethyl Pyridine

Electrophilic Nature of Chloromethyl Groups and Reactivity of the Pyridine (B92270) Ring

The reactivity of 4-Methoxy-2,6-bis(chloromethyl)pyridine is dominated by the two chloromethyl groups attached to the pyridine core. The carbon atom of each chloromethyl group is electrophilic due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom. This polarization of the C-Cl bond renders the carbon atom susceptible to attack by nucleophiles. These groups behave similarly to benzylic halides, where the adjacent aromatic ring can stabilize developing charges in transition states.

The pyridine ring itself possesses distinct electronic characteristics. The nitrogen heteroatom is more electronegative than carbon, exerting an electron-withdrawing effect (-I effect) that deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Electrophilic attack on the pyridine ring, when forced under vigorous conditions, generally occurs at the 3- and 5-positions to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqyoutube.com

Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq In the case of this compound, the primary sites for nucleophilic attack are the electrophilic carbons of the chloromethyl groups. The 4-methoxy group is an electron-donating group (+R effect), which increases electron density on the pyridine ring, particularly at the ortho (3- and 5-) positions. While this modulates the ring's reactivity, the most facile reactions for this molecule involve the displacement of the chloride leaving groups on the side chains.

Detailed Mechanistic Pathways of Nucleophilic Substitution Reactions

The chloromethyl groups of this compound readily undergo nucleophilic substitution reactions. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by factors such as the nucleophile, solvent, and the stability of potential carbocation intermediates. stackexchange.com

Investigation of Reaction Kinetics and Stereochemistry of Substitution Events

Nucleophilic substitution at the primary carbons of the chloromethyl groups is expected to proceed predominantly via an SN2 mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.orgmasterorganicchemistry.com

The kinetics of SN2 reactions are second-order, meaning the reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org

Rate Law: Rate = k[Substrate][Nucleophile]

The stereochemistry of an SN2 reaction at a chiral center proceeds with an inversion of configuration, known as a Walden inversion. masterorganicchemistry.com Although the chloromethyl carbons in the parent molecule are not chiral, this stereochemical outcome is a hallmark of the SN2 pathway.

While less likely, an SN1 mechanism could compete under certain conditions, such as with weakly basic, non-bulky nucleophiles in polar protic solvents. This pathway involves a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. youtube.com The pyridine ring can stabilize an adjacent carbocation through resonance, similar to a benzyl (B1604629) carbocation. The 4-methoxy group would further stabilize this intermediate. SN1 reactions exhibit first-order kinetics (Rate = k[Substrate]) and lead to racemization if the starting material is chiral. stackexchange.com

Kinetic studies on analogous benzyl chlorides often utilize Hammett plots to correlate reaction rates with the electronic effects of ring substituents. For SN2 reactions of benzyl chlorides, these plots can be complex, sometimes showing a U-shaped curve where both electron-donating and electron-withdrawing groups accelerate the reaction compared to the unsubstituted parent compound. kyoto-u.ac.jp This indicates a change in the transition state structure. kyoto-u.ac.jpiitd.ac.in

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms
FactorFavors SN2 MechanismFavors SN1 Mechanism
Substrate Structure Primary carbon (as in chloromethyl)Tertiary carbon; resonance-stabilized carbocation
Nucleophile Strong, high concentrationWeak (often the solvent)
Solvent Polar aprotic (e.g., Acetone, DMSO, Acetonitrile)Polar protic (e.g., Water, Ethanol, Acetic Acid)
Kinetics Second-orderFirst-order
Stereochemistry Inversion of configurationRacemization

Redox Chemistry of this compound and Related Chloromethylpyridines

The redox chemistry of this molecule involves both the reduction of the chloromethyl side chains and the oxidation of the heterocyclic system.

Mechanistic Studies of Electrochemical Reduction Processes

The electrochemical reduction of chloromethylpyridines typically involves the cleavage of the carbon-chlorine bond. This process, known as hydrodechlorination when a proton source is available, can proceed through a stepwise or concerted mechanism. Cyclic voltammetry is a key technique used to study these processes, revealing reduction potentials and information about the reaction mechanism. univ-lyon1.frucl.ac.uk

The reduction of the C-Cl bond is generally an irreversible process. The mechanism often involves the initial transfer of an electron to the molecule's lowest unoccupied molecular orbital (LUMO) to form a radical anion. This intermediate can then fragment, cleaving the C-Cl bond to release a chloride ion and form a pyridylmethyl radical. This radical can then be further reduced to an anion, which is subsequently protonated by the solvent or electrolyte, or it can dimerize.

Proposed Electrochemical Reduction Pathway:

Electron Transfer: Py-CH₂Cl + e⁻ → [Py-CH₂Cl]⁻• (Radical anion formation)

Bond Cleavage: [Py-CH₂Cl]⁻• → Py-CH₂• + Cl⁻ (Formation of a pyridylmethyl radical)

Further Reduction & Protonation: Py-CH₂• + e⁻ → [Py-CH₂]⁻ [Py-CH₂]⁻ + H⁺ → Py-CH₃ (Formation of the methylpyridine)

Studies on related compounds have shown that the reduction potential can be influenced by substituents on the pyridine ring. ucl.ac.uk The presence of CO₂ and the nature of the electrode material (e.g., Pt, Ag, Au, Cu) have also been shown to alter the electrochemical behavior and reaction pathways of pyridinium (B92312) species. wpmucdn.comnih.gov

Pathways of Oxidation Reactions of Pyridine Derivatives

The oxidation of pyridine derivatives can occur at several sites. The most common pathway involves the oxidation of the ring nitrogen atom, which possesses a lone pair of electrons, to form a pyridine N-oxide. researchgate.net This transformation is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution.

The 4-methoxy group is generally stable to mild oxidation conditions. However, the chloromethyl side chains could potentially be oxidized to aldehydes or carboxylic acids under more vigorous conditions, for example, using oxidizing agents like potassium permanganate (B83412) or nitric acid. mdpi.com The specific pathway and products would depend heavily on the choice of oxidant and reaction conditions. Research on the gas-phase catalytic oxidation of methylpyridines has shown that oxide catalysts can selectively convert the methyl group to a carboxylic acid. mdpi.com

Rearrangement Reactions and Intramolecular Cyclizations Initiated by Chloromethylpyridine Moieties

The presence of two benzylic-like chloride leaving groups on the pyridine ring in this compound makes it a versatile precursor for various molecular architectures. The reaction pathways are significantly influenced by the reaction conditions, particularly the nature of the nucleophile and the base employed.

One plausible rearrangement, by analogy to other benzylic quaternary ammonium (B1175870) salts, is the Sommelet-Hauser rearrangement . wikipedia.orgnumberanalytics.com Although not explicitly documented for this compound itself, this rearrangement is a known reaction for N-(pyridinylmethyl) tetraalkylammonium salts. researchgate.net The mechanism, in the context of our subject compound, would be initiated by the reaction of one of the chloromethyl groups with a tertiary amine, such as trimethylamine, to form a quaternary ammonium salt. Subsequent treatment with a strong base, like sodium amide, would lead to deprotonation.

The key to the Sommelet-Hauser rearrangement is the formation of an ylide. Deprotonation can occur either at the methylene (B1212753) carbon adjacent to the pyridine ring or at one of the methyl groups of the ammonium salt. wikipedia.org While the former ylide is more stable, the latter is more reactive and can undergo a rsc.orgnih.gov-sigmatropic rearrangement, leading to the formation of a new C-C bond at the ortho position of the initial reaction site (in this case, the 3-position of the pyridine ring). A subsequent tautomerization would then restore aromaticity. The electron-donating 4-methoxy group would be expected to influence the regioselectivity of the initial deprotonation and the stability of the intermediates.

Intramolecular cyclization represents another significant reaction pathway for this compound, particularly in the synthesis of pyridinophanes. These reactions typically involve the reaction of the bis(chloromethyl)pyridine with a dinucleophile under high-dilution conditions to favor intramolecular over intermolecular reactions. The mechanism is generally a bimolecular nucleophilic substitution (SN2) at the benzylic-like carbon atoms.

The reaction of 2,6-bis(bromomethyl)pyridine (B1268884) with various nucleophiles to form cyclophanes has been documented, and a similar reactivity can be anticipated for the chloro-derivative. The 4-methoxy group, through its electron-donating mesomeric effect, would increase the electron density of the pyridine ring. This could potentially decrease the electrophilicity of the chloromethyl carbons, thereby slowing down the rate of nucleophilic attack compared to an unsubstituted analogue. However, it might also stabilize any potential carbocationic character in a more SN1-like transition state, should conditions favor such a pathway.

The general mechanism for pyridinophane formation involves a two-step process. In the first step, one of the chloromethyl groups reacts with one of the nucleophilic centers of the bridging molecule. The second step is the intramolecular cyclization, where the remaining nucleophilic center attacks the second chloromethyl group. The efficiency of this cyclization is highly dependent on the length and nature of the bridging chain.

Reaction TypeKey IntermediateDriving ForcePotential Influence of 4-Methoxy Group
Sommelet-Hauser Rearrangement YlideFormation of a stable aromatic productInfluences ylide formation and stability
Intramolecular Cyclization Mono-substituted intermediateHigh dilution, chelate effectMay modulate the reactivity of the chloromethyl groups

Mechanistic Comparison with Positional Isomers and Related Pyridine Derivatives

The reactivity of this compound can be better understood by comparing it with its positional isomers and related pyridine derivatives. The position of the methoxy (B1213986) group and the chloromethyl groups significantly impacts the electronic properties and steric environment of the molecule, leading to different mechanistic pathways and reaction outcomes.

A key comparison can be made with 3,5-bis(chloromethyl)pyridine . In this isomer, the chloromethyl groups are at the meta-positions relative to the nitrogen atom. Nucleophilic substitution at these positions is generally slower than at the 2- and 6-positions. This is because the transition states for SN2 reactions at the 2- and 6-positions can be stabilized by the electron-withdrawing inductive effect of the pyridine nitrogen, and potentially through anchimeric assistance (neighboring group participation) from the nitrogen lone pair, which is not possible for the 3- and 5-positions. wikipedia.orgmugberiagangadharmahavidyalaya.ac.indalalinstitute.com

Furthermore, the 4-methoxy group in our title compound exerts a strong +M (mesomeric) effect, donating electron density to the 2- and 6-positions. This electronic effect would likely destabilize the transition state of an SN2 reaction by increasing electron density at the reaction center, making it less electrophilic. Conversely, in a hypothetical SN1-type mechanism, the methoxy group would strongly stabilize the resulting benzylic-like carbocation, thus accelerating the reaction. The actual operative mechanism would depend on the specific reaction conditions, including the solvent polarity and the nature of the nucleophile.

Another relevant comparison is with 2,6-bis(chloromethyl)pyridine lacking the 4-methoxy substituent. The absence of the electron-donating group would render the chloromethyl carbons more electrophilic, likely leading to faster SN2 reactions compared to the 4-methoxy derivative under identical conditions.

The potential for neighboring group participation (NGP) by the methoxy group itself is an interesting mechanistic consideration. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com While direct participation of the ether oxygen to form a cyclic oxonium ion intermediate is sterically demanding, its electronic influence is undeniable. In reactions proceeding through a carbocationic intermediate, the resonance stabilization provided by the 4-methoxy group is a powerful directing and rate-accelerating effect.

CompoundPosition of -CH₂Cl GroupsElectronic Effect of SubstituentExpected SN2 ReactivityPotential for NGP
This compound 2, 6+M, -I of Methoxy; -I of NitrogenModerateNitrogen lone pair, Methoxy (electronic)
3,5-bis(chloromethyl)pyridine 3, 5-I of NitrogenLowNone
2,6-bis(chloromethyl)pyridine 2, 6-I of NitrogenHighNitrogen lone pair

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 2,6 Bis Chloromethyl Pyridine and Its Derivatives

High-Resolution Structural Determination Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Conformational and Connectivity Analysis

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 4-Methoxy-2,6-bis(chloromethyl)pyridine were found in the available literature.

Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis

No specific High-Resolution Mass Spectrometry (HRMS) data, including molecular weight confirmation and fragmentation patterns, for this compound were found.

X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

No crystallographic data from X-ray diffraction studies for this compound, detailing its solid-state structure, bond lengths, bond angles, or intermolecular interactions, were located.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR spectral data, which would identify characteristic vibrational frequencies for the functional groups present in this compound, were available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis absorption spectra for this compound, which would provide information on its electronic transitions, could be found in the searched sources.

Electrochemical Characterization using Voltammetric Methods

Voltammetric methods are powerful techniques to investigate the redox properties of electroactive molecules. For pyridine (B92270) derivatives, cyclic voltammetry (CV) is commonly employed to determine reduction and oxidation potentials, assess the stability of electrochemically generated species, and elucidate reaction mechanisms.

The electrochemical behavior of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. Electron-donating groups, such as the methoxy (B1213986) group in this compound, generally increase the electron density on the pyridine ring. This increased electron density makes the ring more difficult to reduce, resulting in a shift of the reduction potential to more negative values. Conversely, electron-withdrawing groups facilitate reduction, leading to more positive reduction potentials.

In aprotic solvents like acetonitrile, the reduction of many pyridine derivatives is a one-electron process leading to the formation of a radical anion. The stability of this radical anion is influenced by the substituents. The reduction of an extensive series of pyridine- and benzene-substituted n-alkyl esters and thioic S-esters has been examined by cyclic voltammetry, revealing one-electron reduction processes at negative potentials (from -1.61 to -2.69 V vs Fc/Fc+). ox.ac.uk

The electrochemical behavior of copper complexes with substituted polypyridinic ligands has also been studied, showing quasi-reversible waves with E1/2 values varying from +200 to +850 mV versus SCE, depending on the substituents on the pyridine ring. nih.gov Furthermore, the study of iron(III) complexes with pyridinophane ligands demonstrated a direct correlation between the electron-withdrawing character of pyridine ring substituents and a shift to more positive Fe(III)/Fe(II) redox potentials, ranging from -540 mV to -388 mV. nih.gov

For this compound, one would anticipate a reduction process influenced by both the methoxy and the chloromethyl groups. The methoxy group would make the initial reduction of the pyridine ring more difficult. The chloromethyl groups are electrochemically active and can undergo reductive cleavage of the carbon-chlorine bond. This process can be complex and may involve multiple steps.

Below is an interactive data table summarizing the expected trends in cyclic voltammetry for substituted pyridines based on analogous compounds.

In Situ and Real-Time Monitoring of Reactions Involving this compound Analogues

The chloromethyl groups in this compound are highly reactive sites, particularly for nucleophilic substitution reactions. In situ and real-time monitoring techniques are invaluable for studying the kinetics and mechanisms of these transformations, allowing for the observation of reactive intermediates and the optimization of reaction conditions.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking changes in the vibrational frequencies of functional groups. nih.gov For reactions involving this compound, this technique can be used to follow the disappearance of the C-Cl stretching vibration of the chloromethyl group and the appearance of new bands corresponding to the newly formed bond with the nucleophile. For example, in a reaction with an amine, one would observe the appearance of C-N stretching vibrations. ReactIR™, a commercially available in situ FTIR system, allows for the continuous monitoring of reactant, intermediate, and product concentrations throughout a reaction. mt.com This has been successfully applied to a wide range of organic reactions, including those in complex multiphase systems. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy provides detailed structural information about reactants, intermediates, and products as a reaction proceeds. nih.gov By acquiring NMR spectra at regular intervals, it is possible to obtain kinetic data and identify transient species that may not be detectable by other methods. For the reactions of this compound, ¹H NMR can be used to monitor the change in the chemical shift of the methylene (B1212753) protons of the chloromethyl group (typically around 4.5-4.8 ppm) as they are converted to a new functional group. Two-dimensional NMR techniques can also be applied in real-time to gain deeper insights into complex reaction mixtures. nih.gov

The kinetics of nucleophilic substitution reactions of similar compounds, such as 1-chloromethylnaphthalene with anilines, have been studied to understand the influence of substituents and solvents on the reaction rates. ias.ac.in These studies often reveal second-order kinetics, consistent with an SN2 mechanism. masterorganicchemistry.com

Below is an interactive data table summarizing the application of in situ monitoring techniques for reactions of analogous pyridine derivatives.

Theoretical and Computational Chemistry on 4 Methoxy 2,6 Bis Chloromethyl Pyridine

Electronic Structure and Molecular Geometry Investigations via Quantum Chemistry

Quantum chemistry is instrumental in elucidating the fundamental electronic properties and three-dimensional arrangement of atoms in a molecule. These investigations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. DFT calculations are employed to determine the most stable conformation of a molecule, known as the optimized geometry, by finding the minimum energy state. This process also yields important ground state properties.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Methoxy-2,6-bis(chloromethyl)pyridine (Illustrative) This table is for illustrative purposes to show the type of data obtained from DFT calculations, as specific data for the target molecule is not available.

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length (Å) C2 C3 ~1.39
Bond Length (Å) C4 O ~1.36
Bond Length (Å) C2 C(H2) ~1.51
Bond Length (Å) C(H2) Cl ~1.79
Bond Angle (°) C2 N1 C6 ~118
Bond Angle (°) C3 C4 C5 ~120

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ² / (2η) ).

For a related compound, 3-bromo-2-hydroxypyridine, DFT calculations have shown a HOMO energy of -7.467 eV and a LUMO energy of -0.682 eV, resulting in an energy gap of 6.785 eV. mdpi.com In another study on 2-acetylpyridine (B122185) derivatives, the HOMO-LUMO gap was calculated to be around 0.183 eV, indicating a more reactive species. scispace.com For this compound, the electron-withdrawing chloromethyl groups and the electron-donating methoxy (B1213986) group would influence the energies of the frontier orbitals and thus its reactivity.

Table 2: Illustrative Global Reactivity Descriptors This table is for illustrative purposes. The values are hypothetical and serve to demonstrate the type of data generated.

Descriptor Formula Hypothetical Value (eV)
EHOMO - -8.50
ELUMO - -1.20
Energy Gap (ΔE) ELUMO - EHOMO 7.30
Ionization Potential (I) -EHOMO 8.50
Electron Affinity (A) -ELUMO 1.20
Electronegativity (χ) (I + A) / 2 4.85
Chemical Hardness (η) (I - A) / 2 3.65
Chemical Softness (S) 1 / η 0.27

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface indicate different electrostatic potential values. Typically, red regions represent negative electrostatic potential and are indicative of sites susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating sites prone to nucleophilic attack. Green areas represent neutral potential.

In substituted pyridines, the nitrogen atom generally exhibits a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. nih.gov The substituents on the pyridine (B92270) ring significantly influence the MEP. For instance, electron-donating groups enhance the negative potential around the nitrogen and certain carbon atoms, while electron-withdrawing groups have the opposite effect. nih.gov In the case of this compound, the methoxy group would increase the electron density on the ring, while the chloromethyl groups would withdraw electron density. An MEP analysis would precisely map these electronic effects, identifying the most probable sites for chemical reactions. For example, studies on pyridine-3-carbonitrile (B1148548) derivatives show that oxygen and cyano groups have higher electron density (red surfaces), while the nitrogen atom of the pyridine ring is electron-deficient (blue surface). researchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction kinetics and predicting reaction outcomes.

Theoretical calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides valuable insights into the geometry of the reacting molecules at the point of bond-making and bond-breaking. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For reactions involving pyridine derivatives, computational studies can elucidate mechanisms such as nucleophilic substitution. For this compound, the chloromethyl groups are potential sites for SN2 reactions. Computational modeling could predict the transition state structures for the displacement of the chloride ion by various nucleophiles and calculate the associated activation barriers.

Solvent plays a crucial role in many chemical reactions, and its effects can be modeled computationally. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including individual solvent molecules in the calculation. These models can help to understand how the solvent stabilizes reactants, products, and transition states, thereby influencing reaction rates and equilibria. Studies on the reactivity of pyridine carboxylic acids have shown that reaction rates are higher in protic solvents compared to aprotic solvents, a phenomenon that can be rationalized through computational modeling of solute-solvent interactions. researchgate.net

In silico studies can also be used to investigate the role of catalysts in chemical reactions. By modeling the interaction of the reactant molecules with a catalyst, it is possible to identify how the catalyst lowers the activation energy of the reaction. For instance, the formation of surface methoxy species in zeolite frameworks, which is relevant to catalysis, has been studied computationally to determine reaction energies and activation barriers. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies. These predictions are valuable for structural elucidation and for understanding the molecule's electronic and geometric properties.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the confirmation of molecular structures. Density Functional Theory (DFT) is a commonly used method for this purpose, with the Gauge-Independent Atomic Orbital (GIAO) approach being a standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts.

For this compound, a typical computational protocol would involve an initial geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors would be calculated at the same level of theory. The computed isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

The accuracy of these predictions can be influenced by the choice of DFT functional, basis set, and the treatment of solvent effects. nih.gov While gas-phase calculations are common, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), can provide more accurate predictions that better reflect experimental conditions. Machine learning approaches have also emerged as a rapid and increasingly accurate alternative to quantum mechanical calculations for predicting NMR chemical shifts of small molecules. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm) - Gas PhasePredicted Chemical Shift (ppm) - DMSO
¹H NMR
H (C3, C5)7.157.25
H (CH₂)4.604.70
H (OCH₃)3.904.00
¹³C NMR
C2, C6158.0159.5
C4165.0166.2
C3, C5110.0111.5
CH₂Cl45.046.2
OCH₃55.056.1

Note: The data in this table is hypothetical and serves to illustrate the typical output of computational NMR predictions.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra.

The process typically begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, a frequency calculation is performed at the same level of theory, often using DFT methods like B3LYP. nih.govphyschemres.org This calculation yields the harmonic vibrational frequencies. It is a known issue that theoretical harmonic frequencies are often higher than experimental anharmonic frequencies. To account for this, the calculated frequencies are typically scaled by an empirical scaling factor, which depends on the method and basis set used. scirp.org

For this compound, these calculations would predict the frequencies for characteristic vibrations such as C-H stretching of the pyridine ring and chloromethyl groups, C-O stretching of the methoxy group, C-Cl stretching, and various ring deformation modes. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Predicted IR Intensity
C-H Stretch (Aromatic)3050Medium
C-H Stretch (CH₂)2950Medium
C-O Stretch (Methoxy)1250Strong
C=N Stretch (Ring)1580Strong
C=C Stretch (Ring)1560Strong
C-Cl Stretch750Strong

Note: The data in this table is hypothetical and intended to be illustrative of typical computational results.

Structure-Property Relationship Studies and Virtual Screening for Novel Derivative Design

Computational methods are instrumental in exploring the relationship between the structure of a molecule and its properties, a field known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR). mdpi.comnih.gov These studies are pivotal in the rational design of new molecules with desired characteristics. Virtual screening, a computational technique, then allows for the rapid assessment of large libraries of compounds to identify those with the most promising profiles. nih.gov

For this compound, QSAR studies could be employed to understand how modifications to its structure would affect its physicochemical or biological properties. This involves creating a dataset of related pyridine derivatives with known properties and then developing a mathematical model that correlates these properties with molecular descriptors. Descriptors can be based on various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Once a predictive QSAR model is established, virtual screening can be used to design novel derivatives of this compound. dmed.org.ua This process involves creating a virtual library of compounds by systematically modifying the parent structure—for instance, by replacing the methoxy group with other alkoxy groups, or the chloromethyl groups with other functional moieties. The QSAR model is then used to predict the properties of these virtual compounds, allowing for the prioritization of a smaller, more manageable set of candidates for synthesis and experimental testing. This in silico approach significantly accelerates the discovery and optimization of new chemical entities.

Despite a comprehensive search for scholarly articles and research data, there is insufficient specific information available in the public domain regarding the chemical compound “this compound” to generate the detailed and focused article as requested.

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Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified research applications of "this compound." To do so would require speculation and the inclusion of information not directly supported by available scientific literature, which would violate the core instructions of the request.

Research Applications of 4 Methoxy 2,6 Bis Chloromethyl Pyridine As a Versatile Synthetic Intermediate

Emerging Research Frontiers and Future Prospects for 4 Methoxy 2,6 Bis Chloromethyl Pyridine Chemistry

Advancements in Sustainable and Green Synthesis Routes for Chloromethylated Pyridines

The synthesis of chloromethylated pyridines, including 4-Methoxy-2,6-bis(chloromethyl)pyridine, has traditionally relied on methods that can involve hazardous reagents and generate significant waste. The modern emphasis on green chemistry is driving research into more sustainable and eco-friendly synthetic routes. nih.govbohrium.com

Key advancements focus on several areas:

Alternative Reagents: Research is moving away from harsh chlorinating agents like thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct. mdpi.com Milder and more selective reagents are being explored to reduce environmental impact and improve safety. For instance, alternative procedures for related bromo-substituted (chloromethyl)pyridines circumvent the use of cryogenics and hazardous n-butyllithium by employing "Turbo Grignard" reagents, which allow for milder reaction conditions. mdpi.com

Catalytic Processes: The development of catalytic methods, including the use of reusable catalysts, can improve atom economy and reduce waste. rsc.org For the synthesis of pyridine (B92270) rings themselves, thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts represents a significant step towards sustainability. rsc.org

Eco-Friendly Solvents and Conditions: The use of environmentally benign solvents, or conducting reactions under solvent-free conditions, is a core principle of green chemistry. nih.govrsc.org Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are being developed to create pyridine derivatives more efficiently and with less environmental impact. nih.gov

These green protocols not only address environmental concerns but also offer pathways to safer, more cost-effective, and scalable industrial production of chloromethylated pyridines. nih.govgoogle.com

Green Synthesis StrategyKey AdvantagesExample Application Area
Alternative Reagents Reduced toxicity, improved safety, milder reaction conditions. mdpi.comAvoiding cryogenic temperatures and pyrophoric reagents like n-butyllithium. mdpi.com
Process Intensification Higher productivity, reduced solvent use, fewer purification steps. bohrium.comresearchgate.netMulti-step synthesis without isolation of intermediates. bohrium.comresearchgate.net
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability. rsc.orgSynthesis of pyridines from glycerol and ammonia. rsc.org
Advanced Techniques Faster reaction times, higher yields, lower energy consumption. nih.govMicrowave-assisted synthesis and multicomponent reactions. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The structural scaffold of this compound, with its two reactive sites, is ideally suited for the creation of large libraries of derivatives. Combinatorial chemistry, a set of techniques for creating a multitude of compounds in a single process, allows researchers to systematically explore the chemical space around this core structure. wikipedia.org This approach, coupled with high-throughput screening (HTS), accelerates the discovery of new molecules with desired properties, particularly in pharmaceutical research. wikipedia.org

The basic principle involves preparing libraries of related compounds and then rapidly assessing them for biological activity or other functional properties. wikipedia.org For example, libraries of fused pyridine-4-carboxylic acids have been generated through Combes-type reactions, demonstrating how diverse heterocyclic systems can be built upon a pyridine core. acs.org Similarly, a combinatorial matrix approach using substituted benzoic acids and pyridines has been employed to explore the landscape of acid-pyridine cocrystals. acs.org

In the context of this compound, its two chloromethyl groups can be reacted with a wide array of nucleophiles (e.g., amines, thiols, alcohols) in a combinatorial fashion to generate a diverse library. HTS methods can then be used to screen these derivatives for various activities. For instance, screenings of pyridine derivatives have been conducted to identify potential anti-malarial agents and inhibitors of human hydrogen sulfide-synthesizing enzymes. nih.govbohrium.comnih.gov Such systematic exploration can uncover structure-activity relationships, guiding the design of more potent and selective compounds. bohrium.comnih.gov

ApproachDescriptionApplication in Pyridine Chemistry
Combinatorial Chemistry Synthesizing large numbers of different but related compounds simultaneously. wikipedia.orgCreating libraries of pyridine derivatives by reacting the chloromethyl groups with various nucleophiles. acs.org
High-Throughput Screening (HTS) Rapidly assessing the biological or chemical activity of large numbers of compounds. nih.govIdentifying promising drug candidates from pyridine libraries for conditions like malaria or cancer. nih.govbohrium.comnih.gov
Structure-Activity Relationship (SAR) Correlating the chemical structure of a compound with its functional activity. bohrium.comOptimizing the properties of lead compounds by modifying substituents on the pyridine ring. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful tools for predicting reaction outcomes and designing novel synthetic routes. rjptonline.org For a versatile reagent like this compound, these computational approaches can accelerate the development of new synthetic methodologies and applications.

Beyond predicting outcomes, AI is being used to design materials and synthetic pathways from the ground up:

Material Discovery: ML-assisted approaches can screen virtual libraries of compounds for desired properties. A recent study demonstrated the use of ML to screen thousands of virtual pyridine-based polymers to identify novel, high-efficiency adsorbents. nih.gov This same principle could be applied to design polymers or functional materials derived from this compound.

Synthetic Route Design: AI platforms can propose entire multi-step synthetic pathways to a target molecule, providing chemists with a "chemical map." drugtargetreview.com This can significantly reduce the time spent in preclinical drug discovery and materials development. drugtargetreview.com

Reaction Optimization: By analyzing data from in-situ sensors that monitor variables like temperature, color, and pressure, ML algorithms can predict reaction yield and purity in real-time, allowing for dynamic optimization of reaction conditions. chemai.io

The integration of AI and ML promises to make the exploration of this compound chemistry more efficient, predictable, and innovative. rjptonline.orgrsc.org

Expanding the Scope of Applications in Supramolecular Chemistry and Nanotechnology

The defined geometry and coordination capabilities of the pyridine ring make it a fundamental building block in supramolecular chemistry and nanotechnology. rawdatalibrary.net The bifunctional nature of this compound makes it a particularly attractive precursor for creating complex, self-assembling systems.

The pyridine nitrogen atom can coordinate with metal ions, while the two reactive "arms" can be functionalized to introduce other interacting groups, such as those capable of hydrogen bonding. rsc.orgnih.gov This allows for the design of molecules that can self-assemble into highly ordered, large-scale structures like nanotubes, nanofibers, and molecular capsules. rawdatalibrary.netchemrxiv.orgnih.gov

Key research directions include:

Self-Assembled Complexes: Pyridine's intrinsic capacity to engage in various non-covalent interactions is essential for designing self-assembled complexes. rawdatalibrary.net Derivatives can act as building blocks for creating materials with applications in catalysis, sensing, and biomedical imaging. rawdatalibrary.net

Supramolecular Nanotubes: Pyridine-based macrocycles and amphiphiles have been shown to self-assemble into high-aspect-ratio nanotubes. chemrxiv.orgnih.gov By carefully designing the derivative of this compound, it is conceivable to control the dimensions and surface properties of such nanotubes for applications in molecular transport or templated synthesis.

Molecular Cages and Capsules: Self-assembled capsules have been created that can trap guest molecules, including pyridine itself, within a cavity. scispace.com This opens possibilities for using derivatives of this compound to construct host-guest systems for selective recognition, separation, or catalysis. scispace.com

Functional Nanomaterials: The fluorescence and electronic properties of organic materials are governed by molecular conformation and intermolecular interactions. rsc.org By incorporating the this compound scaffold into larger fluorophores, it may be possible to create novel 1D nanostructures with tunable fluorescence for use in sensors or optical devices. rsc.org

The versatility of this compound as a precursor for supramolecular building blocks ensures its continued relevance in the development of advanced materials and nanotechnologies. rsc.org

Q & A

Basic: What are the standard synthetic routes for 4-Methoxy-2,6-bis(chloromethyl)pyridine?

Methodological Answer:
The synthesis typically involves functionalizing the pyridine ring at the 2- and 6-positions. A common approach uses 4-methoxy-2,6-bis(hydroxymethyl)pyridine as a precursor, where hydroxyl groups are converted to chloromethyl via halogenation. For example:

  • Tosylate Intermediate Route : Reacting 4-methoxy-2,6-bis(hydroxymethyl)pyridine with tosyl chloride forms the tosyloxymethyl intermediate, which undergoes nucleophilic substitution with chloride ions (e.g., using HCl or LiCl). This method improves yield compared to direct bromination due to better leaving-group properties of tosylates .
  • Direct Chlorination : Alternatively, direct chlorination of hydroxymethyl groups using thionyl chloride (SOCl₂) or HCl in refluxing conditions can be employed, though this may require careful control of stoichiometry and reaction time to avoid over-chlorination .

Basic: What spectroscopic and structural characterization techniques are recommended for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the positions of chloromethyl and methoxy groups. For example, the methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while chloromethyl protons resonate as singlets near δ 4.5–4.7 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural data, including bond angles and packing interactions. This is particularly useful for verifying regioselectivity in macrocyclic derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, especially for intermediates in multi-step syntheses .

Advanced: How can researchers optimize macrocyclization reactions using this compound as a building block?

Methodological Answer:
Macrocyclization efficiency depends on leaving-group reactivity and steric effects :

  • Leaving-Group Selection : Tosyloxymethyl intermediates (e.g., 4-methoxy-2,6-bis(tosyloxymethyl)pyridine) provide higher yields in crown ether synthesis compared to bromo- or chloromethyl derivatives due to their superior leaving-group ability. Post-reaction deprotection (e.g., using Li-naphthalenide) removes benzyl or tosyl groups .
  • Template Effects : Metal ions (e.g., K⁺ or Na⁺) can template macrocycle formation by pre-organizing the ligand structure.
  • Kinetic Control : Slow addition of reactants and low temperatures (e.g., THF at 0°C) favor intramolecular cyclization over polymerization .

Advanced: What approaches are effective in resolving contradictions in biological activity data among derivatives?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability . Strategies include:

  • Comparative Bioactivity Tables : Design studies comparing substituents (e.g., Cl vs. Br, methoxy vs. ethoxy) across standardized assays. For example, ’s table highlights how bromine enhances antimicrobial activity over chlorine derivatives .
  • Mechanistic Profiling : Use techniques like molecular docking or enzyme inhibition assays to correlate structural features (e.g., chloromethyl flexibility) with target binding. For instance, chloromethyl groups may enhance covalent binding to cysteine residues in enzymes .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or solvent effects.

Methodological: How to design a comparative study evaluating substituent effects on reactivity and bioactivity?

Methodological Answer:

  • Variable Selection : Compare derivatives with systematic substitutions (e.g., 4-methoxy vs. 4-ethoxy, chloromethyl vs. bromomethyl).
  • Controlled Synthesis : Ensure consistent reaction conditions (temperature, catalyst, solvent) to isolate substituent effects.
  • Assay Design : Use parallel biological assays (e.g., antimicrobial, anticancer) with internal controls. Reference compounds (e.g., 4-Bromo-2,6-bis(trifluoromethyl)pyridine from ) provide benchmarks .
  • Data Analysis : Apply statistical tools (ANOVA, PCA) to differentiate significant trends. For example:
CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)Notes
4-Methoxy-2,6-bis(chloromethyl)12.545High flexibility
4-Ethoxy-2,6-bis(bromomethyl)25.030Improved lipophilicity

Advanced: How does steric hindrance from methoxy and chloromethyl groups influence cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methoxy group at the 4-position and chloromethyl groups at 2,6-positions create steric bulk, limiting access to catalytic sites in reactions like Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) or elevated temperatures to enhance reactivity .
  • Electronic Effects : Methoxy’s electron-donating nature activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Chloromethyl groups act as electron-withdrawing substituents, further directing reactivity .

Methodological: What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent hydrolysis of chloromethyl groups.
  • Stabilizers : Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Purity Monitoring : Regular NMR or HPLC checks detect decomposition products (e.g., hydroxymethyl derivatives) .

Advanced: How to evaluate interactions between this compound and biological targets using computational methods?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses with proteins (e.g., kinases or GPCRs). Focus on chloromethyl groups forming covalent bonds with nucleophilic residues (Cys, Lys) .
  • MD Simulations : Run molecular dynamics (GROMACS, AMBER) to assess stability of ligand-target complexes over time.
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

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